

An In-depth Technical Guide to DRAQ7 in Flow Cytometry

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Compound of Interest

Compound Name: DRAQ7

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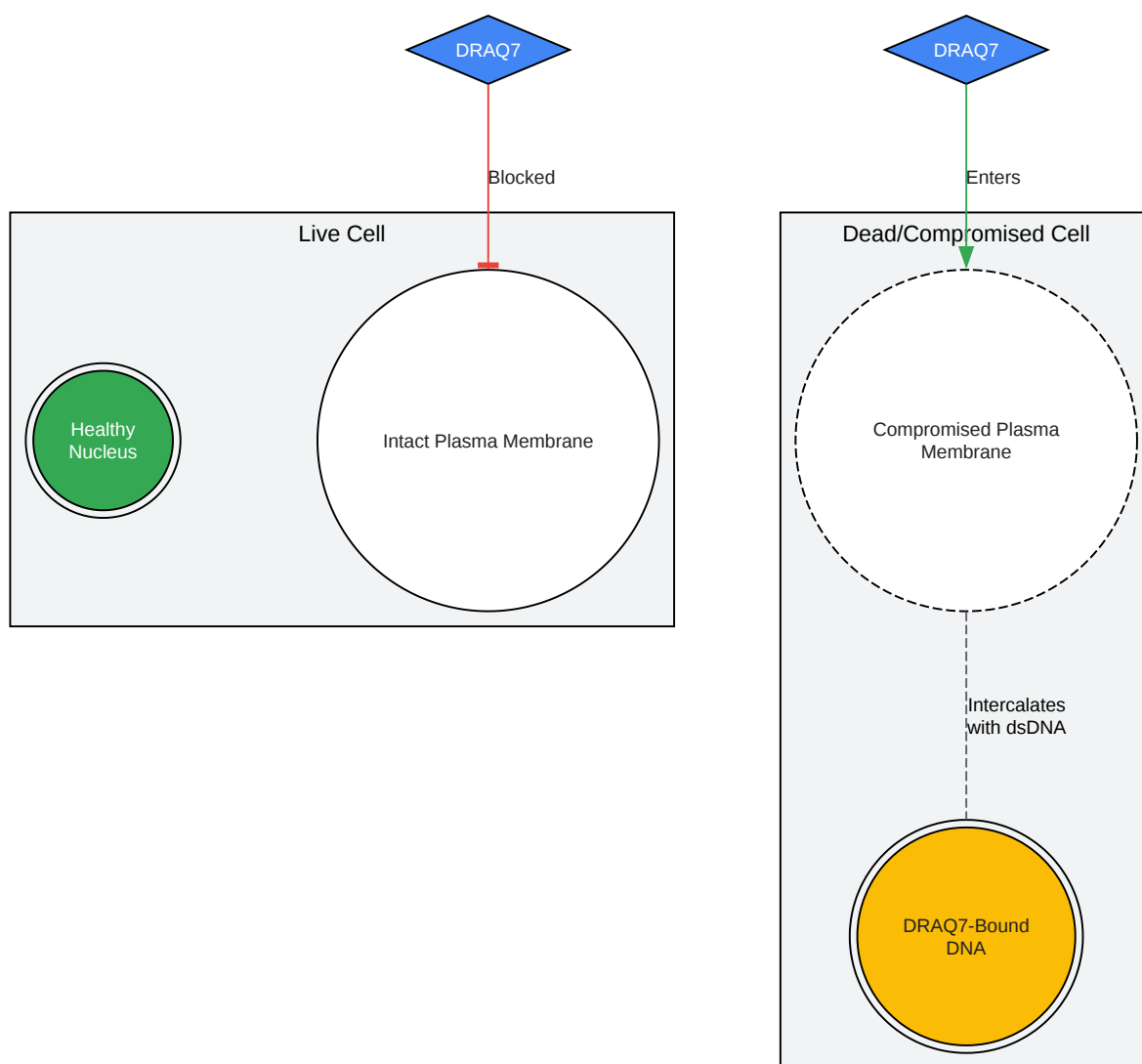
DRAQ7™ is a far-red fluorescent DNA dye specifically designed for viability assessment and dead-cell exclusion in flow cytometry and other fluorescence-based applications. Its unique chemical and spectral properties make it a superior alternative to traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering enhanced flexibility in multicolor panel design and improved accuracy in cellular analysis.

Core Mechanism of Action

The functionality of **DRAQ7** as a viability dye is predicated on cell membrane integrity.^{[1][2]}

- **Cell Impermeability:** **DRAQ7** is a hydrophilic anthraquinone compound that cannot cross the intact plasma membrane of live, healthy cells.^{[1][2][3][4]}
- **Entry into Compromised Cells:** In late apoptotic, necrotic, or otherwise membrane-compromised cells, the plasma membrane loses its integrity.^{[5][6]} This allows **DRAQ7** to enter the cell.
- **High-Affinity DNA Intercalation:** Once inside the cell, **DRAQ7** rapidly intercalates with high affinity into double-stranded DNA (dsDNA).^{[3][4][7]} This binding event is the source of the strong, far-red fluorescence signal that identifies the cell as non-viable.

This clear distinction between membrane-intact (live, **DRAQ7**-negative) and membrane-compromised (dead, **DRAQ7**-positive) cells allows for robust gating and exclusion of dead cells from analysis.[8] Dead cells are known to exhibit autofluorescence and non-specific antibody binding, which can lead to erroneous conclusions if not properly excluded.[9]



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Figure 1. Mechanism of **DRAQ7** for live/dead cell discrimination.

Quantitative Data Summary

The spectral characteristics of **DRAQ7** allow for its integration into diverse experimental setups, most notably its minimal overlap with common green and yellow-green fluorochromes like FITC, GFP, and PE.^{[3][8][10][11]}

Table 1: Spectral Properties of **DRAQ7**

Parameter	Wavelength (nm)	Notes
Excitation Maxima	599 / 644 ^{[7][10][12][13]}	Optimally excited by red (633/647 nm) and yellow (561 nm) lasers. ^[7]
Sub-optimal Excitation	488 ^{[7][10][11]}	Can be excited by blue lasers, enabling use on simpler cytometers. ^{[5][11]}
Emission Maximum	694 - 697 (when bound to dsDNA) ^{[3][7][10][14]}	Emits in the far-red range of the spectrum.

| Recommended Filters | >665 LP, 695 LP, 715 LP, 780 LP^{[3][10][11][14]} | Long-pass (LP) filters are recommended to capture the broad emission. |

Table 2: Recommended Staining Parameters for Flow Cytometry

Parameter	Recommended Value	Notes
Final Concentration	1 - 3 μ M[12][15]	Optimal concentration should be titrated for each cell type.[3][12]
Incubation Time	5 - 15 minutes[12][14]	Staining is rapid; longer times are generally not required.[14]
Incubation Temperature	Room Temperature or 37°C[3][14]	Staining is accelerated at 37°C.[14]
Wash Steps	Not required[3][10][11][14]	Cells can be analyzed directly after incubation.[10][14]

| RNase Treatment | Not required[14][16] | Highly specific for dsDNA. |

Experimental Protocols

Below is a detailed methodology for using **DRAQ7** to identify non-viable cells in a typical flow cytometry experiment.

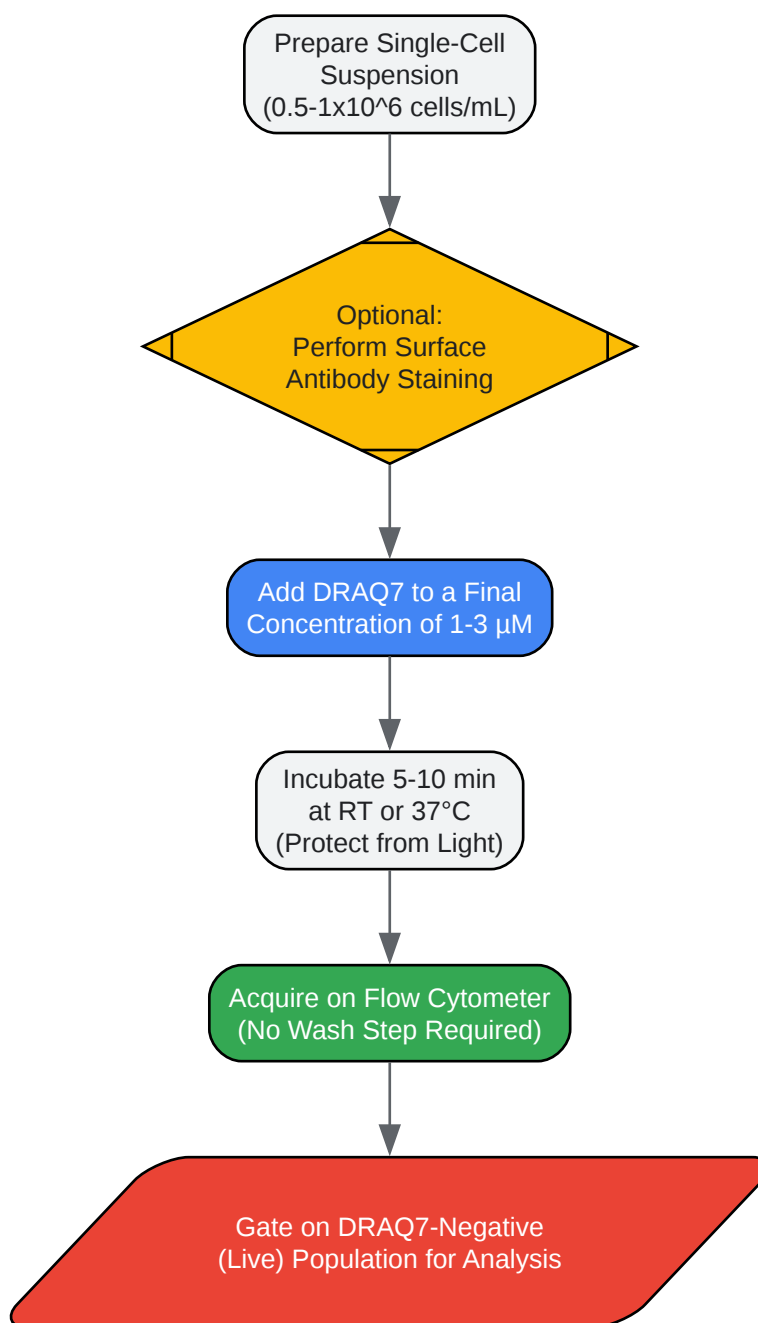
A. Reagent Preparation

- **Cell Suspension Buffer:** Use a physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). Ensure the buffer does not contain sodium azide.
- **DRAQ7 Stock Solution:** **DRAQ7** is typically supplied at a concentration of 0.3 mM (300 μ M). [13]
- **DRAQ7 Working Solution:** For most applications, a final concentration of 1-3 μ M is effective. [12][15] For a final concentration of 3 μ M, dilute the 0.3 mM stock 1:100 into the cell suspension. For example, add 5 μ L of stock **DRAQ7** to 0.5 mL of cell suspension.[13]

B. Staining Protocol for Viability

- **Prepare Single-Cell Suspension:** Start with a single-cell suspension of your sample at a concentration of approximately 0.5 - 1 x 10⁶ cells/mL in your chosen buffer.

- (Optional) Surface Marker Staining: If performing immunophenotyping, proceed with your standard surface antibody staining protocol. After the final wash step of the antibody staining, resuspend the cell pellet in the appropriate volume of buffer.
- Add **DRAQ7**: Add the prepared volume of **DRAQ7** stock solution directly to the cell suspension to achieve the desired final concentration (e.g., 3 μ M).[\[14\]](#)
- Incubate: Gently mix the cells and incubate for 5-10 minutes at room temperature (or 37°C), protected from light.[\[3\]](#)[\[12\]](#)[\[13\]](#) No wash step is necessary after this incubation.[\[3\]](#)[\[14\]](#)
- Acquire Data: Proceed immediately to analysis on the flow cytometer.[\[12\]](#)



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Figure 2. Experimental workflow for viability staining with **DRAQ7**.

C. Flow Cytometer Setup

- Excitation: Use the 633/647 nm red laser for optimal excitation or the 488 nm blue laser for sub-optimal excitation.[\[10\]](#)[\[11\]](#)

- Emission: Collect the **DRAQ7** signal in a far-red channel using a long-pass filter such as a 695LP or a bandpass filter like 780/60.[10][11]
- Compensation: Due to its far-red emission, spectral overlap with fluorochromes like FITC and PE is minimal to non-existent, often eliminating the need for compensation between these channels.[3][8][9][11] Minor compensation may be required with APC.[2]

D. Advantages of **DRAQ7**

- Far-Red Signal: Reduces spectral overlap with common fluorophores, simplifying multicolor panel design.[9]
- Photostability: Exhibits low photobleaching compared to other dyes.[8][14]
- Non-Toxic: Can be used in long-term cell culture assays without affecting cell health or proliferation.[5][6][8]
- Ready-to-Use: Supplied in an aqueous, ready-to-use format that does not require preparation from powder.[9]
- No Wash Required: The simple stain-and-read protocol streamlines workflows.[14]

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